N,N,4-triphenylpiperazine-1-carboxamide
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Description
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives have been studied. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Inhibitors in Parasitic Research
N,N,4-triphenylpiperazine-1-carboxamide derivatives have been used to create selective inhibitors of calcium-dependent protein kinase-1 in parasites such as Toxoplasma gondii and Cryptosporidium parvum. These compounds demonstrate low nanomolar inhibitory potencies and are non-toxic to mammalian cells, making them significant in parasitic research (Zhang et al., 2014).
Poly(amido-amine)s Development
This compound has been utilized in the development of poly(amido-amine)s carrying primary amino groups as side substituents. These developments have applications in nonviral vectors and as polymer carriers for carboxylated drugs, offering new avenues in drug delivery systems (Malgesini et al., 2003).
Material Science and Polymer Research
In material science, derivatives of this compound have been used in synthesizing hyperbranched poly(triphenylamine amide)s. These polymers exhibit excellent solubility and thermal stability, making them useful in various applications, such as in the development of electrochromic devices and materials with specific optical properties (Wang et al., 2008).
Peptide Synthesis
The compound plays a role in peptide synthesis, where its derivatives have been used for the protection of carboxamide functions, facilitating the synthesis of complex peptides (Sieber & Riniker, 1991).
Androgen Receptor Antagonist Activities
N-arylpiperazine-1-carboxamide derivatives, closely related to this compound, have been studied for their androgen receptor antagonist activities, offering potential in the treatment of prostate cancer (Kinoyama et al., 2005).
Electrochromic Aromatic Polyamides
The compound has been incorporated into the development of highly stable anodic electrochromic aromatic polyamides. These materials demonstrate high thermal stability and are significant in the field of electrochromic technologies (Liou & Chang, 2008).
Biomedical Applications
In biomedical applications, this compound derivatives have been used in the design of poly(amido-amine)s with endosomolytic properties. These materials have been explored for their potential in drug delivery, particularly in delivering genetic material into cells (Ferruti et al., 2000).
Monoamine Oxidase B Inhibitors
The compound has been identified in the context of monoamine oxidase B inhibition, providing insights into the development of reversible and selective inhibitors for therapeutic applications (Tzvetkov et al., 2014).
Properties
IUPAC Name |
N,N,4-triphenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c27-23(25-18-16-24(17-19-25)20-10-4-1-5-11-20)26(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLIKJJOHSDPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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